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Compound of Interest

Compound Name:
Benzenepropanamine, 2-chloro-N-

methyl-

CAS No.: 103273-66-1

Cat. No.: B7843673

Get Quote

Executive Summary & Chemical Profile[1]
This technical guide details the synthesis of 2-chloro-N-methyl-benzenepropanamine (CAS:

Analogous to 23580-89-4 for non-chlorinated variant), a critical secondary amine intermediate

often utilized in the development of monoamine reuptake inhibitors and anticonvulsants.

Unlike simple alkylations which suffer from poly-substitution, this guide prioritizes a Linear

Amide Reduction Pathway. This route ensures strict control over stoichiometry, minimizes side-

product formation (specifically over-methylation), and preserves the integrity of the aryl-chloride

moiety, which is susceptible to hydrodehalogenation under standard reduction conditions.
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Property Specification

IUPAC Name N-methyl-3-(2-chlorophenyl)propan-1-amine

Molecular Formula C₁₀H₁₄ClN

Molecular Weight 183.68 g/mol

Key Functional Groups Secondary Amine, Aryl Chloride

Solubility Profile
Free base: Soluble in DCM, Et₂O.[1] HCl Salt:

Soluble in Water, EtOH.[2]

Storage Stability
Hygroscopic as HCl salt; store under inert

atmosphere at 2–8°C.

Retrosynthetic Analysis
To design a robust pathway, we deconstruct the target molecule to commercially viable starting

materials. The strategic disconnection focuses on the C-N bond and the C-C bond of the propyl

chain.

Strategic Logic:

C-N Disconnection: The secondary amine is best formed via the reduction of a secondary

amide. This avoids the "over-alkylation" chaos typical of direct nucleophilic substitution (Sₙ2)

on alkyl halides.

C-C Disconnection: The 3-carbon chain is established via a Knoevenagel condensation,

linking the aromatic aldehyde to a two-carbon fragment (malonic acid).
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Figure 1: Retrosynthetic breakdown prioritizing the amide intermediate for stoichiometric

control.

Detailed Synthesis Protocol
Phase 1: Carbon Chain Extension
Objective: Synthesis of 3-(2-chlorophenyl)propanoic acid.

Step 1.1: Knoevenagel Condensation
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Reagents: 2-Chlorobenzaldehyde (1.0 eq), Malonic Acid (1.2 eq), Pyridine (solvent/base),

Piperidine (catalytic).

Procedure:

Dissolve 2-chlorobenzaldehyde and malonic acid in pyridine.

Add catalytic piperidine.

Reflux at 80–100°C for 4–6 hours until CO₂ evolution ceases.

Workup: Pour into ice-cold HCl (excess) to precipitate the 2-chlorocinnamic acid. Filter and

recrystallize from ethanol/water.

Mechanism: Base-catalyzed deprotonation of malonic acid, attack on the aldehyde, followed

by dehydration and decarboxylation.

Step 1.2: Selective Hydrogenation (Critical Control Point)
Risk: Standard catalytic hydrogenation can cleave the aryl-chlorine bond

(hydrodehalogenation).

Protocol:

Dissolve 2-chlorocinnamic acid in Ethyl Acetate or Methanol.

Catalyst Selection: Use 5% Rh/Al₂O₃ or PtO₂ (Adams' catalyst) rather than Pd/C to

minimize dehalogenation risk. If using Pd/C, inhibit activity by adding trace thiophene.

Run under H₂ (balloon pressure, ~1 atm) at Room Temperature (RT). Monitor via TLC

strictly; stop immediately upon disappearance of the alkene spot.

Yield: 3-(2-chlorophenyl)propanoic acid.

Phase 2: Nitrogen Installation (Amide Formation)
Objective: Synthesis of N-methyl-3-(2-chlorophenyl)propanamide.

Reagents: Thionyl Chloride (SOCl₂), Methylamine (2.0M in THF or aqueous 40%).
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Procedure:

Activation: Reflux 3-(2-chlorophenyl)propanoic acid with excess SOCl₂ (1.5 eq) for 2

hours. Evaporate excess SOCl₂ to isolate the crude Acid Chloride.

Coupling: Dissolve the Acid Chloride in dry DCM. Cool to 0°C.[3]

Add Methylamine (2.5 eq) dropwise. The excess amine acts as a scavenger for the HCl

generated.

Stir at RT for 2 hours.

Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer (MgSO₄) and

concentrate.[4]

Result: A stable amide intermediate.

Phase 3: Amide Reduction to Amine
Objective: Reduction to 2-chloro-N-methyl-benzenepropanamine.

Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq), Dry THF.

Safety Note: LiAlH₄ is pyrophoric. Use strictly anhydrous conditions under Nitrogen/Argon.

Procedure:

Suspend LiAlH₄ in dry THF at 0°C.

Add the amide (dissolved in THF) dropwise to the hydride suspension.

Reflux for 6–12 hours. The amide carbonyl is reduced to a methylene group.

Fieser Workup (Essential for Safety):

Cool to 0°C.[3]

For every x grams of LiAlH₄ used, add: x mL water, x mL 15% NaOH, then 3x mL water.
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Filter the granular aluminum salts.

Concentrate the filtrate to obtain the crude free base amine.

Purification & Self-Validating Workup
The "Acid-Base Extraction" method acts as a self-validating purification step, ensuring that only

basic nitrogenous compounds are isolated.
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Figure 2: Acid-Base purification workflow to isolate the target secondary amine.

Characterization Data (Expected)
¹H NMR (CDCl₃, 400 MHz):

δ 7.1–7.4 (m, 4H, Ar-H)

δ 2.75 (t, 2H, Ar-CH₂)

δ 2.60 (t, 2H, N-CH₂)

δ 2.45 (s, 3H, N-CH₃)

δ 1.80 (quint, 2H, C-CH₂-C)

Mass Spectrometry: [M+H]⁺ peak at ~184.1 m/z (showing characteristic ³⁵Cl/³⁷Cl isotope

pattern of 3:1).

Alternative Pathway: Reductive Amination
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While the amide route is preferred for scale, Reductive Amination is a viable alternative for

high-throughput screening (HTS) scales.

Precursor: 3-(2-chlorophenyl)propanal (Aldehyde).

Reagents: Methylamine, Sodium Triacetoxyborohydride (STAB).

Protocol: Mix aldehyde and amine in DCE (Dichloroethane). Add STAB (1.4 eq). Stir 4h.

Pros/Cons: Faster (one pot), but the aldehyde precursor is prone to oxidation and

polymerization if not stored correctly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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